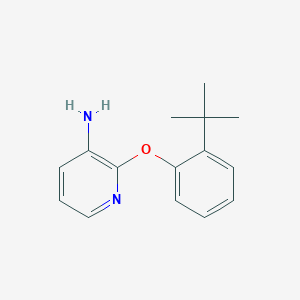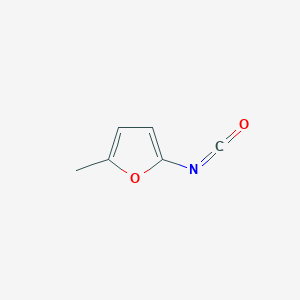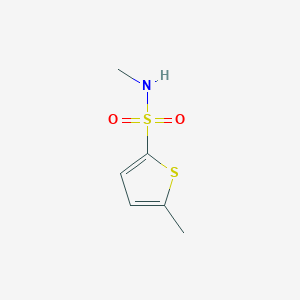
N-(3-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide
描述
N-(3-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide, commonly referred to as AMEB, is an organic compound that has been studied extensively in the scientific research community due to its unique properties. It is an amide derivative of benzamide and is composed of two aromatic rings, an amino group, and an ethoxyethoxy group. AMEB has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. In addition, it has been found to be an effective inhibitor of certain enzymes and has been used in laboratory experiments to study the effects of protein-protein interactions.
作用机制
AMEB is believed to act as an inhibitor of certain enzymes and proteins, such as cyclooxygenase-2 (COX-2). It has been found to inhibit the activity of COX-2, which is responsible for the production of inflammatory mediators. Additionally, AMEB has been found to inhibit the activity of other enzymes, such as tyrosinases, which are involved in the metabolism of tyrosine.
Biochemical and Physiological Effects
AMEB has been found to possess a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, antioxidant, and antimicrobial activities. Additionally, it has been found to possess anti-cancer activities, as well as to inhibit the growth of certain bacteria. Furthermore, AMEB has been found to possess neuroprotective and cardioprotective activities.
实验室实验的优点和局限性
AMEB has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, making it a cost-effective choice for research. Additionally, it is a stable compound, making it easy to store and transport. Furthermore, it is a safe compound, with no known toxicity. However, AMEB does have some limitations for use in laboratory experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable in the presence of light, making it difficult to use in experiments that require light exposure.
未来方向
There are several potential future directions for research involving AMEB. One potential direction is to further explore the effects of AMEB on protein-protein interactions and enzyme inhibition. Additionally, further research could be conducted to explore the effects of AMEB on other biological activities, such as its anti-cancer, neuroprotective, and cardioprotective activities. Additionally, further research could be conducted to explore the potential of AMEB as a therapeutic agent. Finally, further research could be conducted to explore the potential of AMEB as a drug delivery system, as it is capable of crossing cell membranes.
科学研究应用
AMEB has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme inhibition, and the study of biological activities. In particular, it has been used to study the effects of protein-protein interactions on the structure and function of proteins, as well as to study the effects of enzyme inhibition on the activity of enzymes. Additionally, AMEB has been used to study the effects of anti-inflammatory, antioxidant, and antimicrobial activities.
属性
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(2-ethoxyethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-3-22-11-12-23-17-10-5-4-7-14(17)18(21)20-16-9-6-8-15(19)13(16)2/h4-10H,3,11-12,19H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOOBSKXEWBUGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(Cyclopropylmethyl)[(2,6-dichlorophenyl)methyl]amine](/img/structure/B1385790.png)

![2-[Butyl(methyl)amino]nicotinic acid](/img/structure/B1385795.png)









